Cas no 845827-14-7 (2-Bromo-5-(difluoromethoxy)pyridine)

2-Bromo-5-(difluoromethoxy)pyridine is a halogenated pyridine derivative featuring a difluoromethoxy substituent at the 5-position and a bromine atom at the 2-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring fluorinated moieties for enhanced metabolic stability and bioavailability. The bromine substituent facilitates further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the difluoromethoxy group contributes to improved lipophilicity and resistance to oxidative degradation. Its well-defined reactivity profile makes it valuable for constructing complex heterocyclic frameworks in medicinal chemistry and material science applications.
2-Bromo-5-(difluoromethoxy)pyridine structure
845827-14-7 structure
Product Name:2-Bromo-5-(difluoromethoxy)pyridine
CAS No:845827-14-7
MF:C6H4BrF2NO
MW:224.002867698669
MDL:MFCD13185842
CID:1091650
PubChem ID:23120579
Update Time:2025-06-11

2-Bromo-5-(difluoromethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-5-(difluoromethoxy)pyridine
    • 2-Bromo-5-difluoromethoxy-pyridine
    • Pyridine, 2-bromo-5-(difluoromethoxy)-
    • 2-Bromo-5-(difluoromethoxy)pyridine (ACI)
    • 2-bromo-5-difluoromethoxypyridine
    • DTXCID60581562
    • DS-8300
    • EN300-128743
    • SCHEMBL2895317
    • AKOS022186311
    • DTXSID90630810
    • 2-bromo-5-[(difluoromethyl)oxy]pyridine
    • 845827-14-7
    • MFCD13185842
    • CS-D0409
    • SY028174
    • MDL: MFCD13185842
    • Inchi: 1S/C6H4BrF2NO/c7-5-2-1-4(3-10-5)11-6(8)9/h1-3,6H
    • InChI Key: PYKSHJJKXWPSHM-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(Br)=NC=1)F

Computed Properties

  • Exact Mass: 222.94443g/mol
  • Monoisotopic Mass: 222.94443g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 22.1Ų

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2-Bromo-5-(difluoromethoxy)pyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  Cuprous chloride Solvents: Tetrahydrofuran ;  80 min, rt
1.2 Solvents: Tetrahydrofuran ;  5 min, rt
1.3 Solvents: Tetrahydrofuran ;  rt; 10 min, rt
2.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  4 h, 75 °C
Reference
Decarboxylative Trifluoromethylating Reagent [Cu(O2CCF3)(phen)] and Difluorocarbene Precursor [Cu(phen)2][O2CCF2Cl]
Lin, Xiaoxi; et al, Chemistry - A European Journal, 2016, 22(6), 2075-2084

Production Method 2

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Dimethylformamide ;  12 h, 25 °C
Reference
Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid
Yang, Jinyan; et al, Organic Letters, 2017, 19(10), 2758-2761

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 h, 80 °C
Reference
Synthesis and structure-activity relationships of aza- and diazabiphenyl analogues of the antitubercular drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824)
Kmentova, Iveta; et al, Journal of Medicinal Chemistry, 2010, 53(23), 8421-8439

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  4 h, 75 °C
Reference
Decarboxylative Trifluoromethylating Reagent [Cu(O2CCF3)(phen)] and Difluorocarbene Precursor [Cu(phen)2][O2CCF2Cl]
Lin, Xiaoxi; et al, Chemistry - A European Journal, 2016, 22(6), 2075-2084

2-Bromo-5-(difluoromethoxy)pyridine Raw materials

2-Bromo-5-(difluoromethoxy)pyridine Preparation Products

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Amadis Chemical Company Limited
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(CAS:845827-14-7)2-Bromo-5-(difluoromethoxy)pyridine
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Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:44
Price ($):289.0/436.0
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Additional information on 2-Bromo-5-(difluoromethoxy)pyridine

Professional Introduction to 2-Bromo-5-(difluoromethoxy)pyridine (CAS No. 845827-14-7)

2-Bromo-5-(difluoromethoxy)pyridine, with the CAS number 845827-14-7, is a significant intermediate in modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries. This compound has garnered considerable attention due to its versatile structural features, which make it a valuable building block for the development of novel bioactive molecules.

The molecular structure of 2-Bromo-5-(difluoromethoxy)pyridine consists of a pyridine ring substituted with a bromine atom at the 2-position and a difluoromethoxy group at the 5-position. This unique arrangement provides a rich scaffold for further functionalization, enabling chemists to explore diverse chemical transformations. The presence of both bromine and difluoromethoxy groups makes this compound particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing complex organic molecules.

In recent years, 2-Bromo-5-(difluoromethoxy)pyridine has been extensively studied for its potential applications in drug discovery. The pyridine core is a common motif in many pharmacologically active compounds, and modifications at the 2- and 5-positions can significantly influence biological activity. For instance, derivatives of this compound have been explored as kinase inhibitors, given the pyridine ring's ability to interact with ATP-binding sites in enzymes. The bromine atom serves as a handle for further functionalization via palladium-catalyzed reactions, while the difluoromethoxy group can enhance metabolic stability and binding affinity.

One of the most compelling aspects of 2-Bromo-5-(difluoromethoxy)pyridine is its role in synthesizing molecules with enhanced binding properties. The difluoromethoxy group, in particular, has been shown to improve oral bioavailability and reduce metabolic degradation. This has led to its incorporation into numerous drug candidates targeting various therapeutic areas, including oncology, immunology, and central nervous system disorders. Recent studies have demonstrated its utility in developing small-molecule inhibitors that disrupt protein-protein interactions critical for disease pathogenesis.

The agrochemical sector has also benefited from the versatility of 2-Bromo-5-(difluoromethoxy)pyridine. Its structural features allow for the creation of compounds with potent herbicidal and pesticidal properties. By leveraging its reactivity, researchers have designed molecules that selectively target unwanted vegetation or pests without harming crops. This aligns with the growing demand for sustainable agricultural practices, where efficiency and environmental compatibility are paramount.

The synthesis of 2-Bromo-5-(difluoromethoxy)pyridine typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include halogenation reactions to introduce the bromine atom and nucleophilic substitution or metal-mediated coupling reactions to install the difluoromethoxy group. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.

In conclusion, 2-Bromo-5-(difluoromethoxy)pyridine (CAS No. 845827-14-7) is a cornerstone intermediate in modern synthetic chemistry. Its unique structural attributes and reactivity make it indispensable in pharmaceutical and agrochemical research. As our understanding of molecular interactions deepens, the demand for sophisticated intermediates like this compound is expected to grow, driving further innovation in drug discovery and material science.

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Amadis Chemical Company Limited
(CAS:845827-14-7)2-Bromo-5-(difluoromethoxy)pyridine
A864067
Purity:99%/99%
Quantity:10g/25g
Price ($):289.0/436.0
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